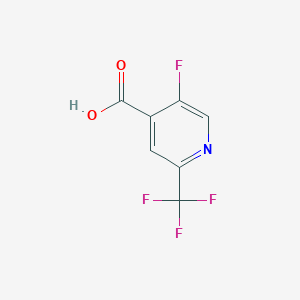

methyl 5-aminopyridazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-aminopyridazine-4-carboxylate is a chemical compound that is used in scientific research . Its versatile nature allows for application in various studies, such as drug development, organic synthesis, and material science.

Synthesis Analysis

The synthesis of methyl 5-aminopyridazine-4-carboxylate involves several steps. One of the methods involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 .Molecular Structure Analysis

The molecular structure of methyl 5-aminopyridazine-4-carboxylate is represented by the InChI code: 1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3, (H2,7,8) .Aplicaciones Científicas De Investigación

Chemical Properties

“Methyl 5-aminopyridazine-4-carboxylate” is a chemical compound with the CAS Number: 1147110-07-3 . It has a molecular weight of 153.14 and is typically stored at room temperature . It is usually available in powder form .

Biological Activities

Pyridazine derivatives, such as “methyl 5-aminopyridazine-4-carboxylate”, have been found to exhibit a wide range of pharmacological activities . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Medicinal Chemistry

Pyridazine-based systems, including “methyl 5-aminopyridazine-4-carboxylate”, are considered ‘privileged structures’ in medicinal chemistry . They have been utilized against a range of biological targets and physiological effects .

Drug Discovery

“Methyl 5-aminopyridazine-4-carboxylate” has been used in drug discovery programs, often serving as a core scaffold . Pyridazinone, a derivative of pyridazine, is known as a ‘wonder nucleus’ due to its diverse range of biological activities .

Agrochemical Applications

Various pyridazinone derivatives, including “methyl 5-aminopyridazine-4-carboxylate”, are well-known as agrochemicals . They have been used in commercially available drugs and agrochemicals .

Antimicrobial Activity

Some derivatives of pyrimidothienopyridazine, which are related to “methyl 5-aminopyridazine-4-carboxylate”, have shown promising inhibitory activity against Gram-positive bacteria .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that pyridazine derivatives can interact with various biological targets, potentially leading to a variety of physiological effects .

Biochemical Pathways

It’s worth noting that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of methyl 5-aminopyridazine-4-carboxylate . .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-aminopyridazine-4-carboxylate involves the reaction of 5-aminopyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "5-aminopyridazine-4-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 5-aminopyridazine-4-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Add methanol dropwise to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain methyl 5-aminopyridazine-4-carboxylate as a white solid." ] } | |

Número CAS |

1147110-07-3 |

Nombre del producto |

methyl 5-aminopyridazine-4-carboxylate |

Fórmula molecular |

C6H7N3O2 |

Peso molecular |

153.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.